2,2,2-Trifluoroethyl n-ethenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

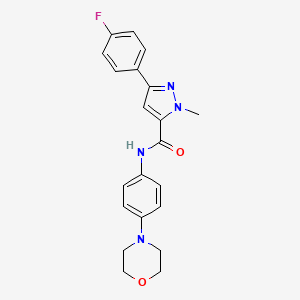

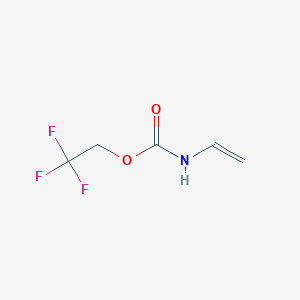

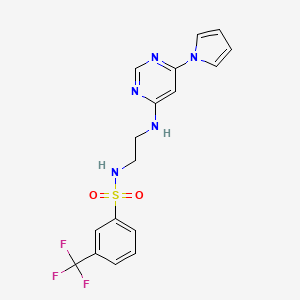

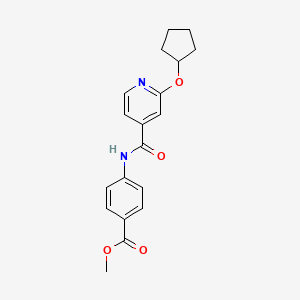

2,2,2-Trifluoroethyl n-ethenylcarbamate is a useful research compound. Its molecular formula is C5H6F3NO2 and its molecular weight is 169.103. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis and Catalysis

2,2,2-Trifluoroethyl n-ethenylcarbamate and related compounds are widely used in organic synthesis and catalysis. For instance, trifluoromethylcarbene, derived from trifluoroethyl compounds, is applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes in high yields (Duan et al., 2016). Trifluoroethylated onium salts are synthesized for various applications, including conversions to sulfoxides and N-oxide to trifluoroethylated salts, demonstrating the versatility of trifluoroethyl compounds in chemical transformations (Umemoto & Gotoh, 1991).

Fluorination Techniques

The introduction of fluorinated moieties into organic molecules is a common strategy to alter biological activities, and compounds like this compound play a crucial role in this domain. For example, trifluoroethylation of organoboronic acids and esters is performed using palladium-catalyzed techniques, highlighting the significance of trifluoroethyl compounds in medicinal chemistry and related fields (Zhao & Hu, 2012).

Enantioselective Analysis

In the field of analytical chemistry, particularly in the enantioselective analysis of amino acids, derivatization with compounds like 2,2,2-trifluoroethyl chloroformate is crucial. This process is used for rapid separation of enantiomeric isomers, demonstrating the importance of trifluoroethyl compounds in improving analytical methods (Abe et al., 1996).

Radiopharmaceutical Applications

In radiopharmaceuticals, the synthesis of alkylating agents like 2,2,2-trifluoroethyl triflate involves trifluoroethyl compounds, indicating their role in enhancing imaging techniques such as positron emission tomography (Johnström & Stone-Elander, 1995).

Flame Retardancy in Materials

Trifluoroethyl compounds are also used in materials science, for instance, as flame retardant additives in lithium-ion batteries. This application demonstrates the multifaceted nature of these compounds, extending their utility beyond the pharmaceutical and chemical industries (Zhu et al., 2015).

Gas-responsive Polymers

Additionally, dual-gas responsive polymers synthesized using 2,2,2-trifluoroethyl compounds show promising applications in biomedicine due to their responsiveness to CO2 and O2, key gases in the human body. This characteristic opens up opportunities for the development of functional materials for biomedical applications (Jiang et al., 2017).

Safety and Hazards

The safety data sheet for 2,2,2-Trifluoroethyl n-ethenylcarbamate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2,2,2-trifluoroethyl N-ethenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2H,1,3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAUGMYKDWESQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)